3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound belonging to the thieno[2,3-b]pyridine familyThe presence of multiple functional groups, including amino, benzoyl, and carbonitrile, contributes to its diverse chemical reactivity and biological activity .
Preparation Methods
The synthesis of 3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-oxo-3-propanenitrile derivatives with triethylamine, elemental sulfur, and malononitrile or ethyl cyanoacetate. This reaction forms intermediate thiophene derivatives, which undergo further cyclization to yield the thieno[2,3-b]pyridine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines, including human gastric, colon, liver, and breast cancers.
Biological Studies: The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in studying biological pathways and disease mechanisms.
Industrial Applications: Its unique chemical structure allows for the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it has been found to inhibit the growth of human hepatocellular carcinoma cells by interfering with specific signaling pathways . The compound’s ability to modulate muscarinic acetylcholine receptors and inhibit IkB kinase-b further highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
Compared to other thieno[2,3-b]pyridine derivatives, 3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile stands out due to its unique combination of functional groups and biological activities. Similar compounds include:
3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile: This compound shares a similar core structure but differs in the substituents, leading to variations in its chemical and biological properties.
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Another related compound with distinct functional groups, used as a corrosion inhibitor and in other industrial applications.
Properties
Molecular Formula |
C21H13ClN4OS |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3,6-diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H13ClN4OS/c22-13-8-6-12(7-9-13)18(27)19-17(24)16-15(11-4-2-1-3-5-11)14(10-23)20(25)26-21(16)28-19/h1-9H,24H2,(H2,25,26) |
InChI Key |
VJMQKOCZSBMLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N |
Origin of Product |
United States |
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